3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Overview
Description
- The thienyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a thienyl halide in the presence of a base such as potassium carbonate.
Allylation:
- The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods:
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone typically involves multiple steps:
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Formation of the Quinazolinone Core:
- The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or allylic alcohols.
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Reduction:
- Reduction reactions can target the carbonyl group in the quinazolinone core, potentially converting it to an alcohol.
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Substitution:
- The thienyl and allyl groups can participate in various substitution reactions, such as halogenation or nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Epoxides, allylic alcohols.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential to form various derivatives.
Biology and Medicine:
- Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
- Used in the development of new therapeutic agents targeting specific biological pathways.
Industry:
- Potential applications in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone depends on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific molecular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
- 3-allyl-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone
Uniqueness:
- The presence of the allyl group in 3-allyl-2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-4(3H)-quinazolinone provides unique reactivity and potential biological activity compared to its analogs.
- The specific substitution pattern on the thienyl ring can significantly influence its pharmacological properties and reactivity.
This compound’s unique structure and functional groups make it a valuable subject for further research in various scientific fields.
Properties
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S2/c1-2-9-20-16(22)11-5-3-4-6-12(11)19-17(20)23-10-13(21)14-7-8-15(18)24-14/h2-8H,1,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLYVNAYFQRYTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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